

Application Note: Analysis of Cell Cycle Arrest Induced by Reversine Using Flow Cytometry

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversine, a synthetic purine analog, has garnered significant interest in cancer research and regenerative medicine.[1] It functions as a potent, ATP-competitive inhibitor of Aurora kinases, with a notable selectivity for Aurora B kinase.[2][3] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, including centrosome maturation, chromosome alignment and segregation, and cytokinesis.[4] Dysregulation of Aurora B is common in various cancers and is linked to chromosomal instability and aneuploidy, making it a prime target for anti-cancer therapies.[5][6]

Inhibition of Aurora B by Reversine disrupts the proper execution of mitosis, leading to failures in cytokinesis and overriding the spindle assembly checkpoint.[4][7] This interference typically results in a cell cycle arrest at the G2/M phase, followed by the emergence of polyploid cells and, ultimately, apoptosis.[7][8][9] This application note provides a detailed protocol for treating cultured cells with Reversine and subsequently analyzing the induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.

Principle of the Assay

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. The method relies on staining the DNA of cells with a fluorescent dye that binds



stoichiometrically, meaning the amount of fluorescence is directly proportional to the amount of DNA.[10]

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] Since PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol.[12] Treatment with RNase A is necessary to degrade cellular RNA, ensuring that PI exclusively stains the DNA.[10]

When analyzed by a flow cytometer, the stained cells will exhibit different fluorescence intensities based on their stage in the cell cycle:

- G0/G1 Phase: Cells contain a normal (2N) amount of DNA and show a single peak at a lower fluorescence intensity.
- S Phase: Cells are actively synthesizing DNA, having a DNA content between 2N and 4N. They appear as a distribution between the G0/G1 and G2/M peaks.
- G2/M Phase: Cells have doubled their DNA content (4N) in preparation for division and form a second major peak at approximately twice the fluorescence intensity of the G0/G1 peak.
- Sub-G1 Phase: Apoptotic cells with fragmented DNA will have less than 2N DNA content and appear as a distinct peak to the left of the G0/G1 peak.

By treating cells with Reversine, an accumulation of cells in the G2/M phase is expected, providing a quantitative measure of the drug's effect on cell cycle progression.

Materials and Reagents

- Cell line of interest (e.g., HeLa, MCF-7, HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Reversine (CAS 656820-32-5)
- Dimethyl sulfoxide (DMSO, vehicle control)
- Phosphate-Buffered Saline (PBS), sterile



- Trypsin-EDTA
- 70% Ethanol, ice-cold
- RNase A solution (100 μg/mL in PBS)
- Propidium Iodide (PI) staining solution (50 μg/mL in PBS)
- 5 mL polystyrene flow cytometry tubes
- Microcentrifuge tubes
- Refrigerated centrifuge
- · Flow cytometer

Experimental Protocols

This section details the step-by-step methodology for inducing and analyzing cell cycle arrest with Reversine.

Cell Culture and Reversine Treatment

- Cell Seeding: Plate cells in a 6-well plate at a density that will allow them to reach 60-70% confluency on the day of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
- Prepare Reversine Stock: Dissolve Reversine in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.[3]
- Treatment: Once cells reach the desired confluency, remove the culture medium. Add fresh
 medium containing the desired final concentration of Reversine (e.g., 0.5 μM, 1 μM, 5 μM).
 For the vehicle control, add an equivalent volume of DMSO to a separate well.
- Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the induction of cell cycle arrest.

Cell Harvesting and Fixation



- Harvest Cells: After incubation, collect the culture medium (which may contain floating/apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
- Cell Pellet: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
- Wash: Discard the supernatant and wash the cell pellet by resuspending in 3 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
- Fixation: Discard the supernatant and resuspend the cell pellet in 400 μL of cold PBS. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-by-drop. This prevents cell clumping.[11]
- Incubate for Fixation: Incubate the cells on ice for at least 30 minutes or at 4°C for at least 2 hours.[11][12] Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.

Propidium Iodide Staining

- Wash Fixed Cells: Centrifuge the ethanol-fixed cells at a higher speed (e.g., 800 x g for 5 minutes) to pellet them. Carefully decant the ethanol.
- Rehydrate: Wash the cells twice with 3 mL of PBS to remove the ethanol, centrifuging after each wash.
- RNase Treatment: Resuspend the cell pellet in 500 μ L of PBS containing 100 μ g/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA.
- PI Staining: Add 500 μL of PI solution (final concentration 50 μg/mL). Mix gently.[11]
- Incubation: Incubate the tubes in the dark at room temperature for 15-30 minutes before analysis.

Flow Cytometry Acquisition and Analysis

• Instrument Setup: Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP). Ensure the instrument is calibrated.



- Data Acquisition: Run the samples on the flow cytometer at a low flow rate to ensure high-quality data.[11] Collect data for at least 10,000-20,000 single-cell events. Use a linear scale for the PI fluorescence channel to properly resolve the 2N and 4N DNA content peaks.[10]
- Gating Strategy:
 - First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
 - Next, use a pulse-width vs. pulse-area plot for the PI fluorescence signal to exclude doublets and cell aggregates, ensuring analysis is performed only on single cells.
- Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Expected Results

Treatment of cancer cells with Reversine is expected to cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle.[8][9] A corresponding decrease in the G0/G1 population is also anticipated. At higher concentrations or longer incubation times, a sub-G1 peak, indicative of apoptosis, may become apparent.

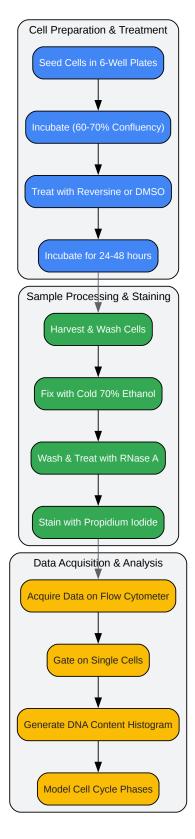
Table 1: Cell Cycle Distribution in HCT116 Cells After 24-Hour Reversine Treatment

Treatment Group	% G0/G1 Phase	% S Phase	% G2/M Phase	% Sub-G1 (Apoptosis)
DMSO (Vehicle)	62.5 ± 3.1	18.2 ± 1.5	19.3 ± 2.4	1.1 ± 0.3
Reversine (1 μM)	35.8 ± 2.8	15.5 ± 1.9	48.7 ± 3.5	2.4 ± 0.6
Reversine (5 μM)	15.2 ± 1.7	10.1 ± 1.3	70.5 ± 4.2	8.6 ± 1.1

Data are presented as mean \pm standard deviation from a representative experiment (n=3).



Visualizations Experimental Workflow

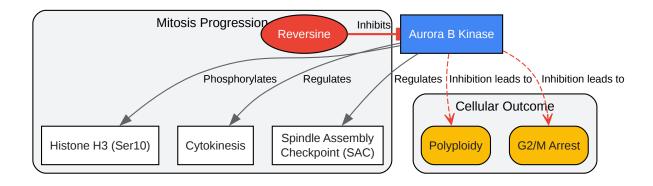




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Caption: Experimental workflow for cell cycle analysis after Reversine treatment.

Reversine Signaling Pathway



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Caption: Reversine inhibits Aurora B, leading to G2/M arrest and polyploidy.

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